molecular formula C7H16O3 B8270879 (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol CAS No. 64028-92-8

(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol

Cat. No.: B8270879
CAS No.: 64028-92-8
M. Wt: 148.20 g/mol
InChI Key: VLECUSKDVHMJKF-NKWVEPMBSA-N
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Description

®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol typically involves the reaction of ®-1-chloro-2-propanol with ethyl vinyl ether under acidic conditions. The reaction proceeds through an etherification process, where the ethoxy group is introduced to the propanol backbone. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the ether bond.

Industrial Production Methods

In industrial settings, the production of ®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of various substituted ethers.

Scientific Research Applications

®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals forces. The chiral nature of the compound allows it to interact selectively with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-2-[(RS)-1-Ethoxyethoxy]-1-propanol: The enantiomer of ®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol, with similar chemical properties but different biological activities.

    2-[(RS)-1-Methoxyethoxy]-1-propanol: A structurally similar compound with a methoxy group instead of an ethoxy group.

    2-[(RS)-1-Ethoxyethoxy]-2-propanol: A positional isomer with the ethoxy group attached to a different carbon atom.

Uniqueness

®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of chiral molecules and in applications requiring precise molecular interactions.

Properties

CAS No.

64028-92-8

Molecular Formula

C7H16O3

Molecular Weight

148.20 g/mol

IUPAC Name

(2S)-2-[(1R)-1-ethoxyethoxy]propan-1-ol

InChI

InChI=1S/C7H16O3/c1-4-9-7(3)10-6(2)5-8/h6-8H,4-5H2,1-3H3/t6-,7+/m0/s1

InChI Key

VLECUSKDVHMJKF-NKWVEPMBSA-N

Isomeric SMILES

CCO[C@@H](C)O[C@@H](C)CO

Canonical SMILES

CCOC(C)OC(C)CO

Origin of Product

United States

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